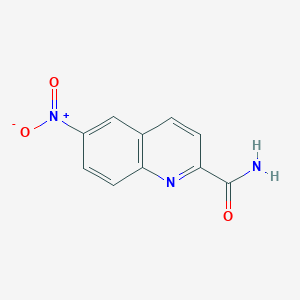
6-Nitroquinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitroquinoline-2-carboxamide is a nitrogen-containing heterocyclic compound derived from quinoline. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry. The presence of a nitro group at the 6th position and a carboxamide group at the 2nd position of the quinoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroquinoline-2-carboxamide typically involves the nitration of quinoline followed by the introduction of the carboxamide group. One common method includes the nitration of quinoline using a mixture of concentrated sulfuric acid and nitric acid to yield 6-nitroquinoline. This intermediate is then reacted with an appropriate amide source, such as ammonium carbonate, under controlled conditions to form this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amide formation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Nitroquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Potassium cyanide in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of nitrosoquinoline derivatives.
Reduction: Formation of 6-aminoquinoline-2-carboxamide.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Nitroquinoline-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for various diseases, including infections and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Nitroquinoline-2-carboxamide involves its interaction with cellular targets, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can damage DNA and other cellular components. This property is particularly useful in its antimicrobial and anticancer activities, where it can induce cell death in target organisms or cancer cells .
Comparison with Similar Compounds
6-Nitroquinoline: Lacks the carboxamide group but shares similar nitro group reactivity.
Quinoline-2-carboxamide: Lacks the nitro group but shares the carboxamide functionality.
6-Aminoquinoline-2-carboxamide: A reduction product of 6-Nitroquinoline-2-carboxamide with an amino group instead of a nitro group
Uniqueness: this compound is unique due to the presence of both the nitro and carboxamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological effects, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C10H7N3O3 |
|---|---|
Molecular Weight |
217.18 g/mol |
IUPAC Name |
6-nitroquinoline-2-carboxamide |
InChI |
InChI=1S/C10H7N3O3/c11-10(14)9-3-1-6-5-7(13(15)16)2-4-8(6)12-9/h1-5H,(H2,11,14) |
InChI Key |
USXXEMHFHDQVOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=O)N)C=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















